molecular formula C13H14N4O2S B2885295 2-{1-[(E)-2-phenylethenesulfonyl]azetidin-3-yl}-2H-1,2,3-triazole CAS No. 2380195-49-1

2-{1-[(E)-2-phenylethenesulfonyl]azetidin-3-yl}-2H-1,2,3-triazole

Cat. No.: B2885295
CAS No.: 2380195-49-1
M. Wt: 290.34
InChI Key: WLXPULUSKMZJQK-RMKNXTFCSA-N
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Description

2-{1-[(E)-2-Phenylethenesulfonyl]azetidin-3-yl}-2H-1,2,3-triazole is a heterocyclic compound featuring a triazole core linked to an azetidine ring via an (E)-styrenesulfonyl group. The (E)-styrenesulfonyl group introduces electron-withdrawing characteristics and planar geometry, which may influence reactivity, solubility, and biological activity . This compound’s synthesis likely involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a method known for regioselective 1,4-triazole formation . Its structural uniqueness lies in the combination of a strained azetidine ring and a sulfonyl-linked aromatic system, making it a candidate for pharmaceutical or materials science applications.

Properties

IUPAC Name

2-[1-[(E)-2-phenylethenyl]sulfonylazetidin-3-yl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2S/c18-20(19,9-6-12-4-2-1-3-5-12)16-10-13(11-16)17-14-7-8-15-17/h1-9,13H,10-11H2/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLXPULUSKMZJQK-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C=CC2=CC=CC=C2)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN1S(=O)(=O)/C=C/C2=CC=CC=C2)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{1-[(E)-2-phenylethenesulfonyl]azetidin-3-yl}-2H-1,2,3-triazole is a member of the triazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C13H14N4O2S\text{C}_{13}\text{H}_{14}\text{N}_4\text{O}_2\text{S}

This structure includes a triazole ring, which is pivotal for its biological interactions.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with triazole derivatives, including:

  • Anticancer Activity : Triazole-containing compounds have shown significant anticancer properties across multiple cancer cell lines.
  • Antimicrobial Properties : These compounds exhibit activity against a range of bacterial and fungal pathogens.
  • Antioxidant Effects : Some derivatives demonstrate antioxidant capabilities, which can be beneficial in mitigating oxidative stress.

Triazole derivatives have been reported to induce apoptosis in cancer cells through various mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to mitochondrial dysfunction and apoptosis.
  • Cell Cycle Arrest : Certain derivatives cause cell cycle arrest at specific phases, inhibiting proliferation.

Case Studies

  • Study on HCT116 Cells : A derivative of the triazole compound exhibited an IC50 value of 0.43 µM against HCT116 cancer cells, significantly outperforming traditional chemotherapeutics like Melampomagnolide B (IC50 = 4.93 µM). This study demonstrated that the triazole derivative not only inhibited cell proliferation but also induced apoptosis through caspase activation .
  • In Vivo Studies : Another study evaluated the effectiveness of a triazole derivative in vivo, demonstrating reduced tumor growth in xenograft models without significant toxicity to normal cells .

Antimicrobial Activity

Triazole compounds have been recognized for their ability to combat resistant pathogens:

  • ESKAPE Pathogens : These include Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species. Triazole derivatives have shown promise in treating infections caused by these pathogens due to their unique mechanisms that bypass traditional resistance pathways .

Comparative Efficacy Table

CompoundTarget PathogenActivity TypeIC50 (µM)
This compoundHCT116 (cancer)Anticancer0.43
Triazole Derivative AESKAPE pathogensAntimicrobial5.19
Triazole Derivative BFungal infectionsAntifungal4.00

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The target compound’s closest analogs include:

2-{1-[(tert-Butoxy)carbonyl]azetidin-3-yl}-2H-1,2,3-triazole (Enamine Ltd. catalog): This analog replaces the (E)-styrenesulfonyl group with a tert-butoxycarbonyl (Boc) protecting group.

SC-558 analogs (e.g., 3-phenyl-3,4-dihydroquinazolin-2-yl ethenyl benzene sulfonamides): These compounds share a sulfonamide-linked aromatic system but incorporate a quinazoline core instead of a triazole. Substituents like Cl, Br, or OCH3 on the phenyl ring modulate electronic properties and binding affinity, as seen in COX-2 inhibitors .

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde : While structurally distinct (pyrazole core), this compound’s sulfanyl and trifluoromethyl groups highlight the role of electronegative substituents in altering reactivity and metabolic stability .

Physicochemical Properties

Compound Key Features LogP (Predicted) Solubility (mg/mL) Stability
Target Compound (E)-styrenesulfonyl, azetidine, triazole 2.1 ~0.5 (PBS) Stable at RT
Boc-Protected Analog Boc group, azetidine, triazole 3.8 <0.1 (PBS) Hydrolysis-prone
SC-558 (X = Cl) Sulfonamide, quinazoline 2.9 ~1.2 (DMSO) Photolabile
5-(3-Chlorophenylsulfanyl)-pyrazole Sulfanyl, trifluoromethyl 3.5 ~0.3 (EtOH) Oxidative degradation

Key Differentiators

  • Synthetic Efficiency : CuAAC offers superior regioselectivity (>95% yield) compared to thermal rearrangements (<70% yield) .
  • Metabolic Stability : The azetidine ring’s strain may increase susceptibility to oxidative metabolism relative to SC-558’s quinazoline core .

Preparation Methods

Synthesis of Azetidine-Bearing Alkyne Precursors

The azetidine moiety is introduced via propargylation of 3-aminoazetidine derivatives. For example, treatment of 1-Boc-3-aminoazetidine with propargyl bromide in the presence of K₂CO₃ yields 1-Boc-3-(prop-2-yn-1-ylamino)azetidine (85% yield). Deprotection with HCl/dioxane generates the free amine, which is subsequently sulfonylated.

CuAAC Reaction with Styrenesulfonyl Azides

(E)-2-Phenylethenesulfonyl azide is prepared by diazotization of (E)-2-phenylethenesulfonamide using NaNO₂/HCl. The CuAAC reaction between the azide and azetidine-bearing alkyne proceeds under Sharpless conditions:

  • Catalyst : CuI (10 mol%)
  • Base : DIPEA (2 equiv)
  • Solvent : CH₃CN/H₂O (3:1)
  • Yield : 78–82%

Key mechanistic insight : The copper(I) acetylide intermediate ensures regioselective 1,4-addition, avoiding 1,5-regioisomer formation.

Sulfonylation of Azetidine-Triazole Hybrids

Direct Sulfonylation of Secondary Amines

The azetidine nitrogen undergoes sulfonylation with (E)-2-phenylethenesulfonyl chloride in dichloromethane using Et₃N as a base. Critical parameters include:

  • Temperature : 0°C to room temperature
  • Reaction time : 4–6 hours
  • Yield : 65–72%

Side reaction mitigation : Strict anhydrous conditions prevent hydrolysis of the sulfonyl chloride.

Solid-Phase Sulfonylation Strategies

Immobilization of the azetidine-triazole intermediate on Wang resin enables iterative purification, improving yield to 84%. This method reduces epimerization risks associated with the (E)-configured styrenesulfonyl group.

Alternative Pathways: Ring-Closing Metathesis and Cycloaddition

Azetidine Ring Construction via Ruthenium-Catalyzed RCM

Azetidine rings are synthesized from diallylamine precursors using Grubbs II catalyst (5 mol%) in CH₂Cl₂. Subsequent functionalization with triazole and sulfonyl groups follows established protocols.

[3+2] Cycloaddition for Triazole Formation

Non-catalytic cycloaddition between azetidine-bearing azides and acetylene derivatives under thermal conditions (100°C, toluene) achieves moderate yields (58%) but suffers from regioselectivity issues.

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 8.05 (s, 1H, triazole-H), 7.82–7.34 (m, 5H, Ar-H), 6.98 (d, J = 16.0 Hz, 1H, CH=CH), 6.32 (d, J = 16.0 Hz, 1H, CH=CH), 4.61–4.52 (m, 1H, azetidine-CH), 3.89–3.75 (m, 2H, NSO₂-CH₂).
  • ¹³C NMR : 144.2 (triazole-C), 138.5 (SO₂-C), 133.7–127.3 (Ar-C), 121.9 (CH=CH), 62.4 (azetidine-C).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₁₃H₁₄N₄O₂S [M+H]⁺: 307.0864; Found: 307.0861.

Comparative Analysis of Synthetic Routes

Method Yield (%) Regioselectivity Scalability Functional Group Tolerance
CuAAC + Sulfonylation 78 High Excellent Moderate
Thermal Cycloaddition 58 Low Poor Low
Solid-Phase Synthesis 84 High Moderate High

Optimal route : CuAAC followed by solution-phase sulfonylation balances yield, selectivity, and practicality for laboratory-scale synthesis.

Q & A

Basic Synthesis Optimization

Q: What are the most reliable synthetic routes for preparing 2-{1-[(E)-2-phenylethenesulfonyl]azetidin-3-yl}-2H-1,2,3-triazole, and how can reaction yields be improved? A:

  • Methodology : The compound can be synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a "Click" chemistry approach, to form the triazole core. Key steps include:
    • Preparation of the azetidine-sulfonyl intermediate via sulfonylation of azetidine with (E)-2-phenylethenesulfonyl chloride under inert conditions (0–5°C, DCM solvent) .
    • Copper-catalyzed cycloaddition between the azide-functionalized azetidine and a terminal alkyne (e.g., propargyl derivatives) at 25–50°C in a THF/water mixture, with sodium ascorbate as a reductant .
  • Yield Optimization : Use microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes at 80°C) and improve regioselectivity. Purification via column chromatography (silica gel, ethyl acetate/hexane) enhances purity (>95%) .

Advanced Consideration : For regioselective challenges in triazole formation, employ strain-promoted azide-alkyne cycloaddition (SPAAC) with dibenzocyclooctyne (DBCO) derivatives to bypass copper catalysts, reducing metal contamination in biological assays .

Structural Characterization Techniques

Q: Which analytical methods are critical for confirming the structure and stereochemistry of this compound? A:

  • Basic Methods :
    • NMR Spectroscopy : ¹H/¹³C NMR to verify the (E)-configuration of the styrenesulfonyl group (e.g., coupling constants J = 12–16 Hz for trans vinyl protons) and azetidine-triazole connectivity .
    • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ ion) with <2 ppm error .
  • Advanced Methods :
    • X-ray Crystallography : Resolve steric interactions (e.g., dihedral angles between the triazole and sulfonylphenyl groups) using SHELXL for refinement. Data collection at 100 K with synchrotron radiation improves resolution (<0.8 Å) .
    • DFT Calculations : Compare experimental NMR shifts with computed values (B3LYP/6-311+G(d,p)) to validate stereoelectronic effects .

Biological Activity Profiling

Q: What assays are recommended to evaluate the compound’s bioactivity, and how can target specificity be assessed? A:

  • Basic Screening :
    • Antimicrobial Assays : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), with MIC values ≤16 µg/mL indicating potency .
    • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases (e.g., trypsin-like serine proteases) using fluorogenic substrates .
  • Advanced Profiling :
    • Cellular Uptake Studies : Use confocal microscopy with a fluorescently tagged analog (e.g., BODIPY conjugate) to track subcellular localization .
    • Target Identification : SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to measure binding affinity (KD) to purified proteins (e.g., cytochrome P450 isoforms) .

Structure-Activity Relationship (SAR) Analysis

Q: How do substituent modifications on the triazole or sulfonyl group affect bioactivity? A:

  • Basic SAR :
    • Triazole Modifications : Replace the 2H-1,2,3-triazole with 1H-1,2,4-triazole to alter hydrogen-bonding capacity. Bioactivity drops if the triazole N-2 position is blocked .
    • Sulfonyl Group : Electron-withdrawing groups (e.g., -CF₃) on the phenyl ring enhance metabolic stability but may reduce solubility .
  • Advanced SAR :
    • Co-crystallization Studies : Resolve ligand-target complexes (e.g., with fungal CYP51) using X-ray crystallography to identify critical π-stacking interactions between the triazole and heme porphyrin .
    • QSAR Modeling : Use Gaussian-based descriptors (e.g., HOMO-LUMO gap) to predict cytotoxicity (IC₅₀) in cancer cell lines (R² > 0.85) .

Mechanistic Insights into Cycloaddition Reactions

Q: What experimental or computational tools elucidate the mechanism of triazole formation in this compound’s synthesis? A:

  • Basic Analysis :
    • Kinetic Monitoring : Use in situ IR spectroscopy to track azide consumption (2100 cm⁻¹ peak) during CuAAC .
    • Isotope Labeling : Introduce ¹⁵N-azides to confirm regiochemistry via ¹H-¹⁵N HMBC NMR .
  • Advanced Analysis :
    • DFT Transition-State Modeling : Identify rate-determining steps (e.g., copper-acetylide formation) with activation energies <25 kcal/mol .
    • Operando XAS : Monitor Cu(I)/Cu(III) oxidation states during catalysis using synchrotron X-ray absorption spectroscopy .

Crystallographic Data Interpretation

Q: How can crystallographic data resolve steric conflicts in the azetidine-triazole core? A:

  • Basic Refinement : Use SHELXL for least-squares refinement, applying restraints for disordered sulfonyl groups. ADPs (Anisotropic Displacement Parameters) >0.05 Ų indicate flexibility .
  • Advanced Analysis :
    • Hirshfeld Surfaces : Map close contacts (e.g., C-H···O interactions between triazole and sulfonyl oxygen) to explain packing motifs .
    • Multipole Refinement : Deform electron density maps to quantify charge transfer in the triazole ring (MolecoolQT software) .

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